5-Bromo-2-ethylpyrimidine

Vue d'ensemble

Description

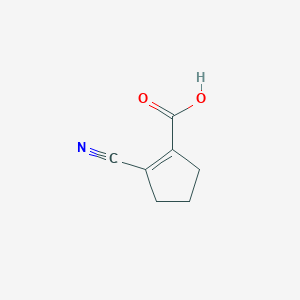

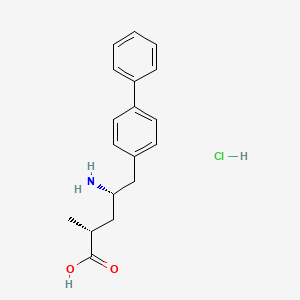

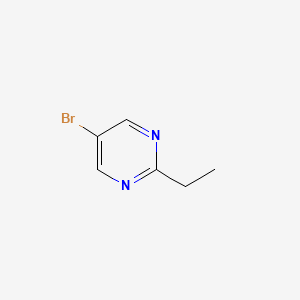

5-Bromo-2-ethylpyrimidine is a chemical compound with the molecular formula C6H7BrN2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

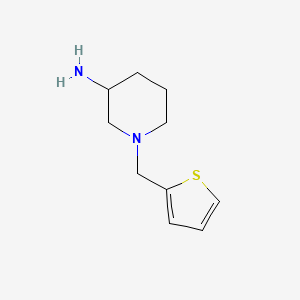

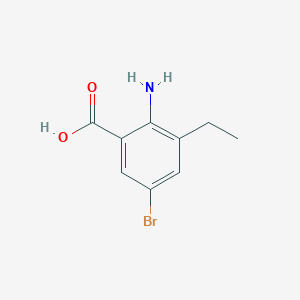

The molecular structure of 5-Bromo-2-ethylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a bromine atom attached to the 5th position and an ethyl group attached to the 2nd position .Physical And Chemical Properties Analysis

5-Bromo-2-ethylpyrimidine is a solid under normal conditions . It should be stored under inert gas and in a dry, cool, and well-ventilated place . It is air-sensitive .Applications De Recherche Scientifique

Pharmaceutical Synthesis

5-Bromo-2-ethylpyrimidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in the preparation of pyrimidine derivatives that serve as building blocks for drugs targeting a range of diseases . The bromine atom on the pyrimidine ring can undergo substitution reactions, allowing for the introduction of various functional groups that are pivotal in drug design.

Organic Synthesis

In organic chemistry, 5-Bromo-2-ethylpyrimidine is employed in palladium-catalyzed cross-coupling reactions. These reactions are essential for creating complex molecules with high precision. The compound’s reactivity with transition metals facilitates the formation of C-C and C-N bonds, which are fundamental in constructing organic frameworks .

Material Science

This compound finds applications in material science, particularly in the development of new materials with electronic or photonic properties. Its ability to form stable heterocyclic structures is advantageous in creating components for electronic devices .

Agricultural Research

While direct applications in agriculture are not extensively documented, 5-Bromo-2-ethylpyrimidine could potentially be used in the synthesis of agrochemicals. Its derivatization can lead to the development of compounds with herbicidal or pesticidal activities .

Chemical Engineering

In chemical engineering, 5-Bromo-2-ethylpyrimidine is utilized in process optimization and the development of synthetic pathways for industrial-scale production of chemicals. Its role in facilitating various chemical reactions makes it a compound of interest for improving efficiency and yield in chemical manufacturing processes .

Environmental Studies

The environmental impact of 5-Bromo-2-ethylpyrimidine and its derivatives is an area of study within environmental chemistry. Researchers may investigate its degradation products, persistence in the environment, and potential effects on ecosystems .

Biochemistry Research

5-Bromo-2-ethylpyrimidine: is used in biochemistry research to study nucleic acid analogs and their interactions with biological systems. It can be incorporated into synthetic nucleotides that mimic the natural bases in DNA or RNA, providing insights into genetic processes and molecular biology .

Nanotechnology

In the field of nanotechnology, 5-Bromo-2-ethylpyrimidine can contribute to the creation of novel nanostructures. Its chemical properties may be harnessed to build nanoscale devices or materials with unique optical, electrical, or mechanical characteristics .

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-2-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOJDBHJUUGQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648887 | |

| Record name | 5-Bromo-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethylpyrimidine | |

CAS RN |

873331-73-8 | |

| Record name | 5-Bromo-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1292779.png)

![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)